Cas no 852840-60-9 (N-(2-chloroacetyl)-2-methoxyacetamide)
N-(2-chloroacetyl)-2-methoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-(methoxyacetyl)acetamide
- N-(2-chloroacetyl)-2-methoxyacetamide
- EN300-12917
- 852840-60-9
- 2-Chloro-N-(2-methoxyacetyl)acetamide
- CS-0293880
- AKOS008999058
- Z89264893
-
- Inchi: 1S/C5H8ClNO3/c1-10-3-5(9)7-4(8)2-6/h2-3H2,1H3,(H,7,8,9)
- InChI Key: NGEKJBMEFTZSEL-UHFFFAOYSA-N
- SMILES: ClCC(NC(COC)=O)=O
Computed Properties
- Exact Mass: 165.019
- Monoisotopic Mass: 165.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4A^2
- XLogP3: -0.2
N-(2-chloroacetyl)-2-methoxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12917-0.05g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 0.05g |
$245.0 | 2023-05-20 | ||
| Enamine | EN300-12917-0.1g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 0.1g |
$366.0 | 2023-05-20 | ||
| Enamine | EN300-12917-0.25g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 0.25g |
$524.0 | 2023-05-20 | ||
| Enamine | EN300-12917-0.5g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 0.5g |
$824.0 | 2023-05-20 | ||
| Enamine | EN300-12917-1.0g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 1g |
$1057.0 | 2023-05-20 | ||
| Enamine | EN300-12917-2.5g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 2.5g |
$2071.0 | 2023-05-20 | ||
| Enamine | EN300-12917-5.0g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 5g |
$3065.0 | 2023-05-20 | ||
| Enamine | EN300-12917-10.0g |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 10g |
$4545.0 | 2023-05-20 | ||
| Enamine | EN300-12917-50mg |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 90.0% | 50mg |
$245.0 | 2023-09-30 | |
| Enamine | EN300-12917-100mg |
N-(2-chloroacetyl)-2-methoxyacetamide |
852840-60-9 | 90.0% | 100mg |
$366.0 | 2023-09-30 |
N-(2-chloroacetyl)-2-methoxyacetamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-(2-chloroacetyl)-2-methoxyacetamide
Professional Introduction to N-(2-chloroacetyl)-2-methoxyacetamide (CAS No. 852840-60-9)
N-(2-chloroacetyl)-2-methoxyacetamide (CAS No. 852840-60-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both acetyl and methoxy functional groups, makes it a versatile building block for the development of novel therapeutic agents.
The significance of N-(2-chloroacetyl)-2-methoxyacetamide in modern drug discovery cannot be overstated. Researchers have leveraged its chemical properties to design and synthesize compounds with potential applications in treating a range of diseases. Recent studies have highlighted its role in the development of inhibitors targeting specific enzymatic pathways, which are implicated in metabolic disorders and inflammatory conditions. The compound's ability to undergo selective modifications allows chemists to fine-tune its pharmacological profile, making it an invaluable asset in medicinal chemistry.
In the realm of academic research, N-(2-chloroacetyl)-2-methoxyacetamide has been extensively studied for its reactivity and compatibility with various functional groups. This has enabled the creation of a diverse library of derivatives, each with distinct biological activities. For instance, modifications at the 2-methoxyacetamide moiety have led to the discovery of compounds with enhanced solubility and bioavailability, critical factors for drug efficacy. Such advancements underscore the compound's importance as a scaffold for structure-activity relationship (SAR) studies.
The pharmaceutical industry has also recognized the potential of N-(2-chloroacetyl)-2-methoxyacetamide in developing next-generation therapeutics. Its incorporation into drug candidates has shown promise in preclinical trials for conditions such as cancer, neurodegenerative diseases, and autoimmune disorders. The compound's ability to interact with biological targets at the molecular level has opened new avenues for therapeutic intervention. Furthermore, its stability under various reaction conditions makes it a preferred choice for industrial-scale synthesis.
Synthetic methodologies for N-(2-chloroacetyl)-2-methoxyacetamide have been refined over the years, resulting in more efficient and sustainable production processes. Modern techniques such as catalytic hydrogenation and enzymatic resolution have improved yield and purity, reducing environmental impact. These innovations align with global efforts to promote green chemistry principles in drug manufacturing. Additionally, computational modeling has played a pivotal role in predicting optimal reaction pathways, further enhancing synthetic efficiency.
The biological activity of N-(2-chloroacetyl)-2-methoxyacetamide has been thoroughly investigated by researchers worldwide. Studies have demonstrated its potential as a prodrug or a precursor for active pharmaceutical ingredients (APIs). Its derivatives exhibit inhibitory effects on key enzymes such as kinases and proteases, which are central to disease pathogenesis. By modulating these enzymatic activities, N-(2-chloroacetyl)-2-methoxyacetamide-based compounds offer novel therapeutic strategies.
The future prospects of N-(2-chloroacetyl)-2-methoxyacetamide in pharmaceutical research are promising. Ongoing studies aim to explore its applications in targeted therapy and personalized medicine. Advances in biotechnology have enabled the development of highly specific derivatives tailored to individual patient needs. This personalized approach holds the potential to revolutionize treatment paradigms across various medical disciplines.
In conclusion, N-(2-chloroacetyl)-2-methoxyacetamide(CAS No. 852840-60-9) is a multifaceted compound with significant implications in pharmaceutical chemistry and biomedicine. Its unique structural features and versatile reactivity make it an essential tool for drug discovery and development. As research continues to uncover new applications for this compound, its role in advancing therapeutic interventions is set to expand further.
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